4-Bromo-2-fluoro-3-nitroaniline 4-Bromo-2-fluoro-3-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15756369
InChI: InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2
SMILES:
Molecular Formula: C6H4BrFN2O2
Molecular Weight: 235.01 g/mol

4-Bromo-2-fluoro-3-nitroaniline

CAS No.:

Cat. No.: VC15756369

Molecular Formula: C6H4BrFN2O2

Molecular Weight: 235.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-3-nitroaniline -

Specification

Molecular Formula C6H4BrFN2O2
Molecular Weight 235.01 g/mol
IUPAC Name 4-bromo-2-fluoro-3-nitroaniline
Standard InChI InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2
Standard InChI Key YAJRHRYCQRXLRH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-2-fluoro-3-nitroaniline belongs to the class of halogenated aromatic amines, characterized by a benzene ring substituted with bromine (Br), fluorine (F), nitro (NO₂), and amine (NH₂) groups. The systematic IUPAC name derives from the positional numbering of substituents: bromine at position 4, fluorine at position 2, and nitro at position 3. Its molecular formula is C₆H₄BrFN₂O₂, with a molecular weight of 235.01 g/mol .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₄BrFN₂O₂
Molecular Weight235.01 g/mol
CAS NumberNot formally assigned
Density (predicted)~1.89–1.92 g/cm³
Boiling Point~320–325°C (extrapolated)

The electron-withdrawing nitro and halogen groups induce significant electronic effects, influencing reactivity in substitution and coupling reactions. The amine group, though deactivated by adjacent substituents, remains a site for further functionalization.

Synthetic Routes and Reaction Mechanisms

Diazotization and Halogenation Strategies

The synthesis of halogenated nitroanilines typically involves sequential nitration, halogenation, and reduction steps. A patent by ABBOTT LABORATORIES outlines a pathway for 4-bromo-3-fluoro-2-nitroaniline, which can be adapted for the target compound:

  • Nitration of 4-bromo-2-fluoroaniline: Treatment with nitric acid (HNO₃) in sulfuric acid introduces the nitro group at position 3.

  • Diazotization and Bromination: Diazotization of the amine group with sodium nitrite (NaNO₂) followed by reaction with cuprous bromide (CuBr) yields the brominated product .

Alternative Pathways

A method described in Chinese Patent CN1157812A for 2-fluoro-4-bromotoluene suggests that bromination under UV light (λ > 300 nm) could be applied to nitroaniline derivatives. For 4-bromo-2-fluoro-3-nitroaniline, bromine (Br₂) in a chlorinated solvent (e.g., CCl₄) at 160–180°C may facilitate selective bromination .

Physicochemical Properties

Thermal Stability and Solubility

Extrapolating from analogs like 4-bromo-3-fluoro-2-nitroaniline , the compound is expected to exhibit:

  • Melting Point: Decomposes before melting due to nitro group instability.

  • Solubility: Low solubility in water (<0.1 g/L at 25°C), moderate in polar aprotic solvents (e.g., DMF, DMSO).

Table 2: Predicted Physical Properties

PropertyValueSource Analog
Density1.896 g/cm³
Boiling Point322.7°C
Flash Point149°C

Applications in Industrial Chemistry

Pharmaceutical Intermediates

Nitroanilines serve as precursors to benzodiazepines and antiviral agents. The fluorine and bromine substituents enhance bioavailability and binding affinity in drug candidates .

Agrochemical Development

Halogenated nitroanilines are intermediates in herbicides and fungicides. The nitro group facilitates redox reactions essential for pesticidal activity .

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedUse personal protective equipment (PPE)
H315Causes skin irritationAvoid skin contact
H319Causes eye irritationWear safety goggles

Regulatory Compliance

The compound falls under HS Code 2921420090 (amino-naphthols and other amino-phenols) . Proper disposal requires coordination with licensed waste management services to mitigate environmental release .

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